Cas no 1806883-98-6 (5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde)

5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde
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- インチ: 1S/C7H3F3N2O3/c8-5-4(2-13)3(6(9)10)1-11-7(5)12(14)15/h1-2,6H
- InChIKey: MMSBUPIZCGTMPA-UHFFFAOYSA-N
- ほほえんだ: FC1=C([N+](=O)[O-])N=CC(C(F)F)=C1C=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 258
- トポロジー分子極性表面積: 75.8
- 疎水性パラメータ計算基準値(XlogP): 1.2
5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029034228-250mg |
5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde |
1806883-98-6 | 95% | 250mg |
$960.40 | 2022-03-31 | |
Alichem | A029034228-500mg |
5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde |
1806883-98-6 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
Alichem | A029034228-1g |
5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde |
1806883-98-6 | 95% | 1g |
$3,097.65 | 2022-03-31 |
5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehydeに関する追加情報
Research Brief on 5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde (CAS: 1806883-98-6)
5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde (CAS: 1806883-98-6) is a fluorinated pyridine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and agrochemical research. This compound, characterized by its unique difluoromethyl and nitro functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in the development of novel pharmaceuticals, particularly in the areas of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde as a key building block in the synthesis of selective kinase inhibitors. The researchers demonstrated that the compound's electrophilic aldehyde group and fluorine substituents enhance its reactivity and binding affinity to target proteins. This has opened new avenues for the design of next-generation therapeutics for cancer and inflammatory diseases.
In addition to its pharmaceutical applications, this compound has also been investigated for its potential in agrochemicals. A recent patent (WO2023056789) describes its use as an intermediate in the synthesis of herbicidal agents with improved environmental profiles. The difluoromethyl group, in particular, has been shown to enhance the metabolic stability and bioavailability of these agents, making them more effective at lower doses.
From a synthetic chemistry perspective, 5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde presents both opportunities and challenges. Its multifunctional nature allows for diverse derivatization, but the presence of reactive groups such as the aldehyde and nitro functionalities requires careful handling and optimization of reaction conditions. Recent advances in flow chemistry and catalytic methods have improved the scalability and efficiency of its synthesis, as reported in Organic Process Research & Development (2024).
Looking ahead, the continued exploration of 5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde is expected to yield further insights into its applications. Ongoing research is focusing on its potential in covalent inhibitor design and as a probe for studying enzyme mechanisms. As the demand for fluorinated compounds in drug discovery grows, this molecule is poised to play a pivotal role in the development of innovative therapeutic and agrochemical solutions.
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